4-(Benzo[d]thiazol-2-ylamino)phenol
Description
Properties
Molecular Formula |
C13H10N2OS |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylamino)phenol |
InChI |
InChI=1S/C13H10N2OS/c16-10-7-5-9(6-8-10)14-13-15-11-3-1-2-4-12(11)17-13/h1-8,16H,(H,14,15) |
InChI Key |
UDMCMTZJPDRNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-(benzo[d]thiazol-2-ylamino)phenol typically involves reactions between benzo[d]thiazole derivatives and phenolic compounds. The synthesis can be achieved through methods such as:
- Condensation Reactions : Combining benzo[d]thiazole derivatives with phenolic compounds under acidic or basic conditions.
- Molecular Hybridization : This approach integrates different pharmacophores to enhance biological activity.
For instance, a study synthesized a series of 4-(benzo[d]thiazole-2-yl)phenols based on 4-hydroxycoumarin, revealing promising inhibitory activities against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .
2.1. Neuroprotective Effects
One of the most significant applications of this compound is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Research has shown that compounds with a coumarin core coupled with thiazole exhibit excellent AChE inhibitory activity. For example, one derivative demonstrated an IC50 value of 2.7 µM, indicating strong potential for therapeutic use in cognitive decline associated with Alzheimer's .
2.2. Antidepressant Properties
Recent studies have indicated that derivatives of this compound may also possess antidepressant properties. In vitro assays showed that certain synthesized compounds significantly inhibited monoamine oxidase (MAO) and cholinesterase activities, which are crucial in managing depression and cognitive disorders .
2.3. Anticancer Activity
The anticancer potential of this compound has been explored through various derivatives that exhibit cytotoxic effects against multiple cancer cell lines. Compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation, suggesting their utility as chemotherapeutic agents .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 4-(Benzo[d]thiazol-2-ylamino)phenol and related benzothiazole derivatives:
Tyrosinase Inhibition :
- This compound outperforms kojic acid by 2.4-fold and ascorbic acid by 13-fold in inhibitory potency .
- 4-[Bis(thiazol-2-ylamino)methyl]phenol shares similar IC₅₀ values but demonstrates stronger competitive binding due to dual thiazole moieties interacting with the enzyme's active site .
- 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol shows weaker activity (IC₅₀ ~50 µM), attributed to its keto-amine tautomerism reducing target affinity .
Mechanistic Insights :
- Competitive Inhibition: this compound binds directly to tyrosinase’s active site, as evidenced by Lineweaver-Burk plots showing decreased Vₘₐₓ and unchanged Kₘ .
- Non-Competitive Inhibition: Methoxy-substituted analogues (e.g., 4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol) exhibit mixed inhibition, likely due to steric hindrance from the methoxy group .
Key Research Findings
Structure-Activity Relationships (SAR)
- Thiazole Rings: Dual thiazole units (as in 4-[Bis(thiazol-2-ylamino)methyl]phenol) enhance π-π stacking with tyrosinase’s copper-containing active site, improving inhibition .
- Phenol vs. Methoxy Substitution: The hydroxyl group in this compound is critical for hydrogen bonding with tyrosinase; methoxy substitution (e.g., 4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol) diminishes this interaction .
- Amino Linkers: Compounds with flexible methylene linkers (e.g., 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol) exhibit conformational flexibility, but this may reduce binding specificity .
Pharmacological Potential
- Antimelanoma Applications: this compound reduces melanin synthesis in vitro, suggesting utility in hyperpigmentation disorders .
- Antioxidant Activity: Thiazole-phenol hybrids demonstrate radical scavenging (DPPH/ABTS assays), though less potent than dedicated antioxidants like ascorbic acid .
Q & A
Q. What methods address discrepancies in biological activity data across studies?
- Methodological Answer : Meta-analyses compare assay conditions (e.g., cell line variations, incubation times). Validation via orthogonal assays (e.g., ATP-based viability vs. colony formation) resolves inconsistencies. For example, MCF-7T cells show lower SKI-II IC₅₀ (1.36 µM) than MCF-7K (1.74 µM) due to resistance mechanisms .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive reactions (e.g., thiourea formation) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity products .
- Storage : Store derivatives at 2–8°C in DMSO (30 mg/mL) to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
